WAY-169916

Vue d'ensemble

Description

WAY-169916 est un ligand sélectif de la voie des récepteurs des œstrogènes qui agit en inhibant l'activité transcriptionnelle du facteur nucléaire kappa B (NF-κB). C'est un composé non stéroïdien qui a montré de puissants effets anti-inflammatoires sans présenter d'activité œstrogénique conventionnelle .

Mécanisme D'action

Target of Action

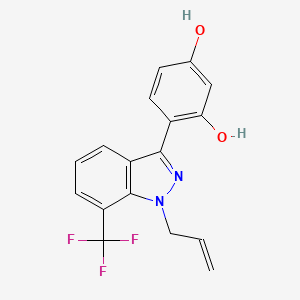

The primary target of 4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol, also known as WAY-169916, is the estrogen receptor (ER) . The estrogen receptor is a protein within cells that is activated by the hormone estrogen . It is involved in regulating the expression of certain genes and plays a crucial role in reproductive and sexual development .

Mode of Action

This compound acts as a pathway-selective estrogen receptor ligand . It binds to the estrogen receptor and selectively inhibits the transcriptional activity of a protein complex known as nuclear factor-kappa B (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Biochemical Pathways

The action of this compound affects the NF-κB pathway . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . Inhibition of NF-κB by this compound leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

It is known that the compound is orally active and can be administered daily .

Result of Action

The action of this compound results in a significant reduction in inflammation . In models of arthritis, it has been shown to nearly completely reverse hindpaw scores and markedly improve histological scores . It also suppresses the induction of serum acute phase proteins, including haptoglobin, α1-acid glycoprotein, and C-reactive protein . Furthermore, it globally suppresses adjuvant-induced gene expression in the spleen, liver, and popliteal lymph nodes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in a high-fat mouse model, this compound was shown to inhibit diet-induced hepatic inflammatory gene expression without stimulating uterine wet weight or hepatic ER-mediated gene expression . This suggests that the compound’s action can be modulated by factors such as diet and the presence of other hormones .

Analyse Biochimique

Biochemical Properties

WAY-169916 acts by inhibiting NF-κB transcriptional activity . NF-κB is a redox-sensitive transcription factor that regulates a multitude of inflammatory genes, including cytokines, chemokines, adhesion molecules, and acute phase proteins . This compound binds to human ERα and ERβ . It has been found to inhibit IL-1β-induced NF-κB reporter activity in HAECT-1 cells expressing human ERα .

Cellular Effects

In cellular models, this compound has shown to reduce increases in creatine kinase (CK) activity induced by the ER agonist 17β-estradiol . In vivo, it has been observed to reduce high-fat diet-induced hepatic NF-κB activity and inflammatory gene expression . It does not stimulate uterine wet weight or hepatic ER-mediated gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the estrogen receptor (ER) and subsequent inhibition of NF-κB transcriptional activity . It has been suggested that different protein conformers select different binding orientations of the ligand . The intermediate transcriptional activity induced by this compound is associated with the ligand binding differently to the active and inactive conformations of the receptor .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment resulted in a slight elevation of CK activity (20%) at 1 µM .

Dosage Effects in Animal Models

In animal models, the activity of this compound was monitored in two models of arthritis, the HLA-B27 transgenic rat and the Lewis rat adjuvant-induced model . In both models, a near complete reversal in hindpaw scores was observed as well as marked improvements in the histological scores .

Metabolic Pathways

It is known that it acts by inhibiting NF-κB transcriptional activity, a key component in the inflammatory response .

Transport and Distribution

It is known that it binds to human ERα and ERβ , suggesting that it may be transported and distributed via mechanisms associated with these receptors.

Subcellular Localization

Given its binding to ERα and ERβ , it is likely that it localizes to areas of the cell where these receptors are present.

Analyse Des Réactions Chimiques

WAY-169916 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont généralement utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Les réactifs et les conditions courantes incluent l'utilisation d'agents halogénants et de nucléophiles pour introduire ou remplacer des groupes fonctionnels.

Principaux produits : Les principaux produits formés à partir de ces réactions sont des dérivés de this compound avec des groupes fonctionnels modifiés qui peuvent améliorer ou modifier son activité biologique.

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de l'activité transcriptionnelle de NF-κB.

Biologie : Enquête sur son rôle dans la modulation des voies inflammatoires et de l'expression génétique.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des maladies inflammatoires chroniques telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin.

Industrie : Utilisé dans la recherche et le développement pour créer de nouveaux médicaments anti-inflammatoires

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité transcriptionnelle de NF-κB. Il se lie aux récepteurs des œstrogènes et module leur conformation, empêchant l'activation de NF-κB et l'expression génétique inflammatoire subséquente. Cette inhibition sélective permet des effets anti-inflammatoires puissants sans les effets secondaires œstrogéniques typiques .

Applications De Recherche Scientifique

WAY-169916 has been extensively studied for its applications in various fields:

Chemistry: Used as a tool compound to study the inhibition of NF-κB transcriptional activity.

Biology: Investigated for its role in modulating inflammatory pathways and gene expression.

Medicine: Explored as a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Industry: Utilized in research and development for creating new anti-inflammatory drugs

Comparaison Avec Des Composés Similaires

WAY-169916 est unique en son genre pour son inhibition sélective de l'activité transcriptionnelle de NF-κB sans effets œstrogéniques conventionnels. Les composés similaires comprennent :

17β-œstradiol : Un œstrogène naturel aux effets biologiques plus larges.

Diéthylstilbestrol : Un œstrogène synthétique à forte activité agoniste.

Génistéine : Un phytoœstrogène à activité agoniste partielle. This compound diffère de ces composés par son inhibition sélective de la voie, ce qui en fait un outil précieux pour l'étude de voies inflammatoires spécifiques

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour WAY-169916 impliquent l'utilisation de réactifs et de catalyseurs spécifiques. Les méthodes de production industrielle détaillées ne sont pas facilement disponibles dans le domaine public. En général, la synthèse implique la formation de la structure de base suivie de modifications de groupes fonctionnels pour atteindre l'activité souhaitée .

Propriétés

IUPAC Name |

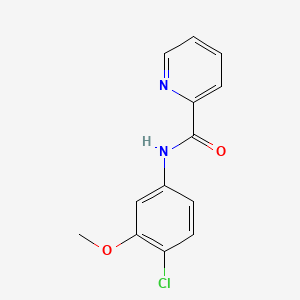

4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDMCQPFKPISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695727 | |

| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669764-18-5 | |

| Record name | WAY-169916 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B611715.png)

![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)

![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B611737.png)